molecular formula C10H15F2NO2 B12299295 tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12299295
M. Wt: 219.23 g/mol
InChI Key: LXRUDDUMTGFTHU-UHFFFAOYSA-N
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Description

tert-Butyl 6,6-difluoro-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound featuring a unique structure with a tert-butyl ester group and two fluorine atoms

Preparation Methods

The synthesis of tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of suitable intermediates in the presence of a base and a fluorinating agent. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fluorinated structure, which imparts specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

IUPAC Name

tert-butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13-4-6-7(5-13)10(6,11)12/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRUDDUMTGFTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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